2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide
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Overview
Description
2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorine atom, a methoxyphenyl group, and a phenylbutan-2-ylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide typically involves multi-step organic reactions. The general synthetic route may include:
Nitration and Reduction: Starting from a benzene derivative, nitration followed by reduction can introduce an amino group.
Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorination reagents.
Sulfonation: The phenylbutan-2-ylsulfamoyl group can be introduced through sulfonation reactions.
Amidation: The final step often involves the formation of the benzamide core through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the benzamide core.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream biological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 2-fluoro-N-(2-methoxyphenyl)-5-[(1-phenylbutan-2-yl)sulfamoyl]benzamide include other benzamide derivatives with different substituents. Examples include:
N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide: Lacks the fluorine atom.
2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorine atom, in particular, can influence the compound’s reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)-5-(1-phenylbutan-2-ylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O4S/c1-3-18(15-17-9-5-4-6-10-17)27-32(29,30)19-13-14-21(25)20(16-19)24(28)26-22-11-7-8-12-23(22)31-2/h4-14,16,18,27H,3,15H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXPKITZDNAXMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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